molecular formula C8H3BrFN3 B11872324 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile CAS No. 1260657-25-7

6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile

Cat. No.: B11872324
CAS No.: 1260657-25-7
M. Wt: 240.03 g/mol
InChI Key: IKDKSIOZDGTXGR-UHFFFAOYSA-N
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Description

6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C8H3BrFN3. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with bromoacetyl bromide, followed by fluorination and subsequent cyclization to form the imidazo[1,2-a]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications in medicinal chemistry and material science .

Properties

CAS No.

1260657-25-7

Molecular Formula

C8H3BrFN3

Molecular Weight

240.03 g/mol

IUPAC Name

6-bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile

InChI

InChI=1S/C8H3BrFN3/c9-5-1-7(10)8-12-3-6(2-11)13(8)4-5/h1,3-4H

InChI Key

IKDKSIOZDGTXGR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC=C(N2C=C1Br)C#N)F

Origin of Product

United States

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